Trimethyl(nonafluorobutyl)silane

Descripción general

Descripción

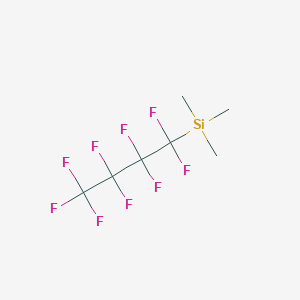

Trimethyl(nonafluorobutyl)silane is an organosilicon compound with the molecular formula C7H9F9Si. It is characterized by the presence of a trimethylsilyl group attached to a nonafluorobutyl chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethyl(nonafluorobutyl)silane can be synthesized through several methods. One common approach involves the reaction of nonafluorobutyl iodide with trimethylchlorosilane in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required purity standards .

Análisis De Reacciones Químicas

Types of Reactions

Trimethyl(nonafluorobutyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group is replaced by other nucleophiles.

Reduction Reactions: It can act as a reducing agent in certain organic transformations, particularly in the reduction of ketones to alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. These reactions typically occur under mild conditions with the use of solvents like tetrahydrofuran (THF).

Reduction Reactions: Reagents such as triflic acid and silanes are used in deoxygenative transformations, often under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are typically the substituted silanes, where the nonafluorobutyl group is replaced by the nucleophile.

Reduction Reactions: The primary products are alkenes formed through the reduction of ketones.

Aplicaciones Científicas De Investigación

Surface Modification

Hydrophobic Coatings

Trimethyl(nonafluorobutyl)silane is primarily used to create hydrophobic surfaces. Its fluorinated structure imparts exceptional water and oil repellency, making it ideal for coatings in environments where moisture resistance is crucial. This application is particularly relevant in the manufacturing of textiles, automotive components, and electronic devices.

Table 1: Properties of this compound Coatings

| Property | Value |

|---|---|

| Water Contact Angle | > 100° |

| Oil Contact Angle | > 90° |

| Chemical Stability | High |

| Temperature Resistance | Up to 200°C |

Adhesion Promoters

Enhancing Bond Strength

In composite materials, this compound acts as an adhesion promoter. Its ability to form covalent bonds with both inorganic substrates and organic polymers enhances the mechanical properties of composites, particularly in fiberglass and epoxy resins. The silane promotes better dispersion of fillers and improves the overall durability of the material.

Case Study: Fiberglass Reinforcement

A study demonstrated that the incorporation of this compound in fiberglass-reinforced epoxy composites resulted in a significant increase in tensile strength and impact resistance compared to untreated composites. The silane's chemical bonding facilitated a stronger interface between the fiberglass and resin matrix.

Chemical Synthesis

Reagent in Organic Reactions

this compound is utilized as a reagent in organic synthesis, particularly in reactions requiring hydrophobization or protection of functional groups. Its stability under various conditions allows for selective reactions without compromising other sensitive moieties.

Table 2: Reaction Conditions Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Hydrosilylation | Room Temperature | 85 |

| Protection of Alcohols | Anhydrous Conditions | 90 |

| Reduction Reactions | Aqueous Media | 75 |

Environmental Applications

Fluorinated Compounds in PFAS Studies

Research into per- and polyfluoroalkyl substances (PFAS) has highlighted the role of this compound in environmental studies. Due to its fluorinated nature, it serves as a model compound for assessing the persistence and degradation pathways of similar substances in aquatic environments.

Mecanismo De Acción

The mechanism by which trimethyl(nonafluorobutyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The nonafluorobutyl chain enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Uniqueness

Trimethyl(nonafluorobutyl)silane is unique due to the presence of the nonafluorobutyl chain, which imparts enhanced chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Actividad Biológica

Trimethyl(nonafluorobutyl)silane (TMNBS) is a silane compound that incorporates a nonafluorobutyl group, contributing to its unique chemical properties. This compound is part of a broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts. Understanding the biological activity of TMNBS is crucial for assessing its safety and environmental implications.

TMNBS has the following chemical structure:

- Chemical Formula : CHFSi

- Molecular Weight : 292.27 g/mol

The presence of fluorinated groups enhances hydrophobicity and alters the compound's interaction with biological systems, potentially leading to bioaccumulation and toxicity.

Biological Activity Overview

Research on the biological activity of TMNBS is limited, but insights can be drawn from studies on similar PFAS compounds. Key areas of focus include:

- Cytotoxicity : Studies have shown that certain PFAS can exhibit cytotoxic effects on mammalian cells. While specific data for TMNBS is scarce, related compounds have demonstrated varying degrees of cytotoxicity depending on chain length and functional groups .

- Endocrine Disruption : Some PFAS are known to disrupt endocrine functions, potentially leading to adverse health effects such as hormonal imbalances. The nonafluorobutyl moiety may influence this activity, although direct studies on TMNBS are lacking .

- Neurotoxicity : Research indicates that certain fluorinated compounds can affect neural development and function. The implications of TMNBS in this context require further investigation .

Case Studies and Research Findings

- Cytotoxicity in Mammalian Cells

- Endocrine Disruption Assessment

- Bioaccumulation Potential

Data Table: Comparison of Biological Activities in Related Compounds

| Compound | Cytotoxicity | Endocrine Disruption | Neurotoxicity | Bioaccumulation Potential |

|---|---|---|---|---|

| This compound (TMNBS) | TBD | TBD | TBD | TBD |

| Perfluorooctanoic acid (PFOA) | Moderate | High | Moderate | High |

| Perfluorobutane sulfonic acid (PFBS) | Low | Moderate | Low | Moderate |

Propiedades

IUPAC Name |

trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSOLWOJHMOEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895200 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-01-8 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.